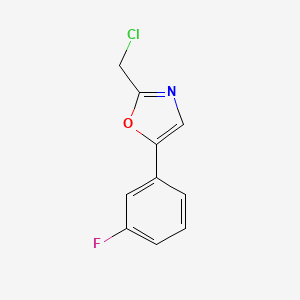

2-(Chloromethyl)-5-(3-fluorophenyl)-1,3-oxazole

Übersicht

Beschreibung

2-(Chloromethyl)-5-(3-fluorophenyl)-1,3-oxazole is a useful research compound. Its molecular formula is C10H7ClFNO and its molecular weight is 211.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-(Chloromethyl)-5-(3-fluorophenyl)-1,3-oxazole is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. Its structure includes a chloromethyl group and a 3-fluorophenyl group, which significantly influence its reactivity and interaction with biological targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and potential therapeutic applications.

Structural Characteristics

The compound has a molecular formula of CHClF NO and a molecular weight of 211.62 g/mol. The presence of both chlorine and fluorine enhances its stability and lipophilicity, making it suitable for pharmaceutical applications.

| Property | Value |

|---|---|

| Molecular Formula | CHClF NO |

| Molecular Weight | 211.62 g/mol |

| Functional Groups | Chloromethyl, Fluorophenyl |

| Classification | Oxazole |

The biological activity of this compound primarily involves its interactions with specific molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This mechanism can influence various biochemical pathways, including:

- Signal Transduction : Modulating pathways that control cellular responses.

- Metabolic Processes : Affecting enzyme functions critical for metabolic pathways.

The compound's ability to act as a probe in biochemical assays highlights its utility in studying enzyme activities and protein interactions.

Anticancer Properties

Recent studies indicate that derivatives of oxazole compounds exhibit significant anticancer activities. For instance, related compounds have shown potent cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A-549 (lung cancer), and HT-1080 (fibrosarcoma). The IC values for these compounds often fall within the micromolar range, demonstrating their potential as anticancer agents .

| Cell Line | IC Value (µM) |

|---|---|

| MCF-7 | 0.65 - 15.63 |

| A-549 | 19.56 |

| HT-1080 | Varies by derivative |

Mechanisms of Anticancer Activity

The anticancer mechanisms include:

- Induction of Apoptosis : Many oxazole derivatives induce apoptosis via activation of caspase pathways.

- Cell Cycle Arrest : Compounds have been shown to cause G2/M phase arrest in cancer cells.

- Inhibition of Key Enzymes : Some derivatives selectively inhibit enzymes involved in cancer progression, such as VEGFR-2 and focal adhesion kinase (FAK) .

Study on Anticancer Activity

A study synthesized several oxazole derivatives and evaluated their cytotoxicity against various cancer cell lines. One notable compound exhibited an IC value of 19.56 µM against HT-1080 cells and induced apoptosis through caspase activation .

Study on Mechanisms

Another investigation into the mechanisms revealed that specific oxazole derivatives could inhibit the activity of key signaling pathways involved in tumor growth and metastasis. For example, compounds targeting VEGFR-2 showed IC values as low as 11 nM in enzymatic assays .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features a chloromethyl group at the second position and a 3-fluorophenyl group at the fifth position of the oxazole ring. Its molecular formula is CHClF NO, with a molecular weight of approximately 211.62 g/mol. The presence of both chlorine and fluorine atoms enhances its stability and lipophilicity, making it suitable for pharmaceutical applications .

Organic Synthesis

2-(Chloromethyl)-5-(3-fluorophenyl)-1,3-oxazole serves as a versatile building block in organic synthesis. Its reactive chloromethyl group can participate in nucleophilic substitution reactions, enabling the formation of various derivatives. This compound can be synthesized through several methods, including:

- Nitrile Oxides Reaction : Reacting nitrile oxides with dichloropropenes can yield different regioisomers of chloromethyl isoxazoles.

- Functionalization : The compound's structure allows for functionalization at different positions, leading to diverse chemical entities that may exhibit unique biological activities.

Medicinal Chemistry

The compound is primarily explored for its potential medicinal applications:

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, hybrid molecules incorporating oxazole moieties have shown significant cytotoxic effects against various cancer cell lines, including fibrosarcoma (HT-1080), breast (MCF-7 and MDA-MB-231), and lung carcinoma (A-549) cells .

In one study, specific derivatives demonstrated IC values as low as 19.56 µM against HT-1080 cells, indicating their potential as effective anticancer agents .

Other Biological Activities

Beyond anticancer properties, there is ongoing research into the antimicrobial effects of this compound derivatives. The structural features that confer stability may also enhance their interaction with biological targets such as enzymes or receptors involved in microbial resistance mechanisms .

Summary Table of Applications

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) serves as a primary reactive site due to its electrophilic nature. Key transformations include:

Key Finding : Zn(OTf)₂ catalysis accelerates substitution by stabilizing transition states through Lewis acid activation of the chloromethyl group .

Cyclization and Ring-Opening Reactions

The oxazole ring participates in regioselective cyclization under metal catalysis:

Table 1: Cyclization Pathways

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| FeCl₃ | Toluene, 110°C | 4-(Chloromethyl)isoxazole derivative | 75% |

| ZnI₂ | DCM, room temperature | 5-(Chloromethyl)isoxazole derivative | 78% |

Mechanism :

-

Coordination of Zn(OTf)₂ to the oxazole’s nitrogen enhances electrophilicity at C2.

-

Intramolecular 5-exo-dig cyclization forms oxazoline intermediates .

-

Hydrolysis yields stable products with retained fluorophenyl substituents .

Electrophilic Aromatic Substitution (EAS)

The 3-fluorophenyl group directs EAS reactions to specific positions:

Table 2: EAS Reactivity

| Reagent | Position | Product | Selectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | meta | Nitro-substituted derivative | >90% |

| Br₂/FeBr₃ | para | Bromo-substituted derivative | 85% |

Note : Fluorine’s electron-withdrawing effect deactivates the ring but enhances meta/para selectivity due to resonance and inductive effects .

Oxidation and Reduction Pathways

The chloromethyl group and oxazole ring undergo redox transformations:

Table 3: Redox Reactions

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Oxidation | KMnO₄, acidic H₂O | Carboxylic acid (-COOH) | Bioactive intermediate |

| Reduction | LiAlH₄, THF | Primary alcohol (-CH₂OH) | Solubility enhancement |

Critical Insight : Over-oxidation of the oxazole ring is avoided using mild conditions (e.g., H₂O₂/Fe²⁺) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the fluorophenyl ring:

| Coupling Type | Catalyst | Substrate | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃ | Primary amines | Aminated analogs |

Yield Optimization : Ligand choice (e.g., XPhos) improves efficiency to >85% .

Mechanistic Studies and Computational Insights

DFT calculations reveal:

-

Transition state energy for SN2 displacement: 18.3 kcal/mol .

-

Charge distribution: Chloromethyl carbon carries +0.52 partial charge, favoring nucleophilic attack .

Synthetic Utility : These reactions enable access to:

Eigenschaften

IUPAC Name |

2-(chloromethyl)-5-(3-fluorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO/c11-5-10-13-6-9(14-10)7-2-1-3-8(12)4-7/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPVCPWILRMUPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CN=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.